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Abstract
Xeno Nucleic Acids (XNAs) are synthetic analogs of DNA and RNA featuring modified sugar-

phosphate backbones. Among these, acyclic XNAs, which lack a cyclic sugar moiety, have

emerged as a highly promising class of molecules for therapeutic and biotechnological

applications. Their simplified, flexible backbones confer unique properties, including facile

synthesis, exceptional resistance to nuclease degradation, and robust hybridization

capabilities.[1][2] This technical guide provides a comprehensive overview of the core

concepts, quantitative properties, synthesis methodologies, and applications of key acyclic

XNAs, including glycol nucleic acid (GNA), acyclic L-threoninol nucleic acid (L-aTNA), and

serinol nucleic acid (SNA). Detailed experimental workflows and comparative data are

presented to serve as a resource for professionals in research and drug development.

Introduction to Xeno Nucleic Acids (XNAs)
Xeno Nucleic Acids are a class of synthetic polymers that can store and transmit genetic

information, yet possess a chemical structure that is alien to natural biological systems.[1][3] By

replacing the deoxyribose or ribose sugar found in DNA and RNA, respectively, XNAs can be

engineered to exhibit novel physicochemical properties. These modifications can lead to

enhanced stability, altered duplex thermodynamics, and resistance to enzymatic degradation,
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making them powerful tools for therapeutics, diagnostics, and synthetic biology.[4] Acyclic

XNAs represent a particularly attractive subclass, as their open, flexible backbone structure is

fundamentally different from the constrained cyclic scaffolds of natural nucleic acids, affording

remarkable biostability.[2]

Acyclic XNAs: Core Concepts
Fundamental Structure
The defining feature of an acyclic XNA is the absence of the furanose ring that forms the

cornerstone of DNA and RNA backbones. Instead, the nucleobases are attached to flexible,

open-chain linkers which are subsequently polymerized via phosphodiester bonds.[5] This

structural departure from natural nucleic acids is the primary source of their unique

characteristics.

Fig 1. Comparison of DNA and Acyclic XNA backbone structures.

Key Properties
Remarkable Nuclease Resistance: The unnatural acyclic backbone is not recognized by

nucleases, the enzymes responsible for degrading DNA and RNA in biological systems.[2][6]

This confers an exceptionally long half-life in serum and cellular environments, a critical

advantage for therapeutic applications.[6][7]

Facile Synthesis: Compared to many cyclic XNAs which can have complex stereochemistry,

the synthesis of acyclic XNA monomers and their incorporation into oligonucleotides via

standard phosphoramidite chemistry is often more straightforward.[2][8]

Hybridization and Stability: Despite their flexibility, which can introduce an entropic penalty

upon duplex formation, many acyclic XNAs form remarkably stable duplexes.[1][2] Some

acyclic XNA homoduplexes are significantly more stable than corresponding DNA or RNA

homoduplexes.[1] They can also form stable heteroduplexes with complementary DNA and

RNA strands.[2][9]

Chirality: The stereochemistry of the acyclic building block can profoundly influence the

properties of the resulting XNA. A prime example is aTNA, where the L-enantiomer (L-aTNA)

forms right-handed helices that can pair with DNA and RNA, while the D-enantiomer (D-

aTNA) forms left-handed helices that are orthogonal to natural nucleic acids.[9]
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Major Classes of Acyclic XNAs
Glycol Nucleic Acid (GNA)
GNA is one of the simplest acyclic XNAs, built from a repeating glycol (three-carbon propylene

glycol) unit linked by phosphodiester bonds.[5][10] Despite its simplicity and flexibility, GNA

forms exceptionally stable, antiparallel homoduplexes governed by Watson-Crick base pairing.

[10] The stereocenter in the glycol monomer means GNA exists in (S) and (R) enantiomeric

forms. (S)-GNA has been shown to be better accommodated in right-handed RNA duplexes

and is well-tolerated in siRNA constructs, where it can improve the safety profile by mitigating

off-target effects.[11]

Acyclic L-Threoninol Nucleic Acid (L-aTNA)
Derived from the amino acid L-threonine, L-aTNA is a chiral XNA that has garnered significant

attention. It forms highly stable homoduplexes and can cross-pair with both DNA and RNA to

form stable heteroduplexes.[2] The L-aTNA/RNA duplex is even more thermally stable than the

equivalent RNA/RNA duplex.[2] Its defined chirality and ability to engage with natural genetic

polymers make it a prime candidate for antisense therapies, RNAi, and the construction of

artificial genetic systems.[6][9] Furthermore, it has been shown to form highly stable triplex

structures with single-stranded DNA and RNA.[12]

Serinol Nucleic Acid (SNA)
SNA is derived from serinol and is achiral. This lack of chirality allows it to hybridize with nucleic

acids of both right-handed (DNA, RNA, L-aTNA) and left-handed (D-aTNA) helicity.[13] This

unique property makes SNA a valuable tool for interfacing between orthogonal nucleic acid

systems in bionanotechnology and molecular circuits.[13] While its homoduplex is highly stable,

it is slightly less stable than the aTNA homoduplex.[1]

Quantitative Properties of Acyclic XNAs
Quantitative data underscores the potential of acyclic XNAs in therapeutic and diagnostic

contexts. The following tables summarize key performance metrics.

Table 1: Comparative Thermal Stability (Tm) of Acyclic
XNA Duplexes
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The melting temperature (Tm) is the temperature at which 50% of the duplex dissociates.

Higher Tm values indicate greater thermal stability.[8][14]

Duplex Type
(Oligomer)

Sequence Context /
Length

Tm (°C) Reference

aTNA/aTNA Mixed Base

Significantly Higher

than DNA/DNA &

RNA/RNA

[1]

L-aTNA/RNA 15-mer
4.5 - 6.7 °C higher

than SNA/RNA
[2]

L-aTNA/RNA 8-mer 38 - 41 °C [9]

L-aTNA/DNA 15-mer
Comparable to

DNA/DNA
[2]

L-aTNA/DNA 8-mer 25 - 28 °C [9]

GNA/GNA Mixed Base

Significantly Higher

than DNA/DNA &

RNA/RNA

[1]

SNA/SNA Mixed Base

Significantly Higher

than DNA/DNA &

RNA/RNA

[1]

RNA/RNA

(benchmark)
13-mer, 54% GC ~66 °C (at pH 7.1) [15]

DNA/DNA

(benchmark)
20-mer, 50% GC

~57 - 70 °C

(depending on

sequence)

[14]

Table 2: Nuclease Resistance of Acyclic XNAs
Nuclease resistance is often measured by the half-life (t1/2) of the oligonucleotide in serum or

in the presence of specific nuclease enzymes.
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XNA Type Condition
Stability / Half-life
(t1/2)

Reference

aTNA
Serum and 3'/5'-

exonucleases

Conferred "extremely

strong resistance"
[6]

TNA (related) 50% Human Serum
Remained undigested

after 7 days
[7]

GNA 3'-exonuclease
Increased resistance

against degradation
[11]

Unmodified DNA

(benchmark)
Fetal Bovine Serum t1/2 ≈ 2.2 hours [7]

Unmodified DNA

(benchmark)
Human Serum t1/2 ≈ 4.9 - 16 hours [3]

Unmodified siRNA

(benchmark)

50% Fetal Bovine

Serum

Completely degraded

within 4 hours
[16]

Unmodified siRNA

(benchmark)
70% Human Serum

Completely degraded

within 1 hour
[17]

Table 3: Binding Affinities (Kd) of Acyclic XNA Aptamers
The dissociation constant (Kd) measures the affinity of an aptamer for its target. Lower Kd

values indicate stronger binding.[12]

Aptamer Type Target Molecule Kd (nM) Reference

TNA Aptamer
Ochratoxin A (small

molecule)
92 ± 2 [2]

TNA Aptamer Protein Target ~1 - 15 [18]

TNA Aptamer ATP (small molecule) 360 ± 30 [11]

DNA Aptamer

(benchmark)
Protein Targets

Typically 1 - 100 (pM

to µM range)
[17]
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Synthesis and Methodologies
The production of acyclic XNA oligonucleotides relies on established and novel chemical

techniques.

Oligonucleotide Synthesis (Solid-Phase)
Acyclic XNA oligomers are synthesized using the well-established phosphoramidite method on

an automated solid-phase synthesizer.[16] The process involves a four-step cycle for each

monomer addition: deblocking, coupling, capping, and oxidation.
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Fig 2. Workflow for solid-phase synthesis of acyclic XNAs.

Protocol Outline: Phosphoramidite Synthesis Cycle
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Deblocking/Detritylation: The acid-labile dimethoxytrityl (DMT) protecting group is removed

from the 5' terminus of the growing chain, which is anchored to a solid support.[19]

Coupling: The next acyclic XNA phosphoramidite monomer, activated by a catalyst, is

coupled to the newly freed 5'-hydroxyl group.[19]

Capping: Any unreacted 5'-hydroxyl groups are permanently blocked (acetylated) to prevent

the formation of deletion mutants in subsequent cycles.[16]

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester

bond.[16]

The cycle is repeated until the desired sequence is synthesized, followed by cleavage from

the solid support and removal of all remaining protecting groups.[7]

Template-Directed Non-Enzymatic Ligation
Enzymatic replication of acyclic XNAs is highly challenging due to their unnatural structures.

[13] A significant breakthrough has been the development of non-enzymatic, template-directed

chemical ligation, particularly for L-aTNA.[6][9] This process mimics primer extension by

chemically ligating short XNA fragments (e.g., trimers) that hybridize to a template strand.
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Non-Enzymatic Ligation Workflow

1. Hybridization
Primer and phosphorylated
fragment bind to template

2. Activation
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5'-phosphate
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Fig 3. Mechanism of template-directed chemical ligation.

Protocol Outline: Non-Enzymatic Ligation of L-aTNA

Reaction Setup: A primer strand and a pool of 5'-phosphorylated L-aTNA fragments (e.g.,

random trimers) are mixed with a complementary template strand in a buffered solution.[6]

Activation: A condensing agent, N-cyanoimidazole (CNIm), and a divalent metal cation (e.g.,

Mn²⁺, Cd²⁺, Ni²⁺) are added.[5][9] The metal ion coordinates the phosphate group, and

CNIm activates it for nucleophilic attack.[5]

Ligation Reaction: The 3'-hydroxyl group of the template-bound primer attacks the activated

5'-phosphate of the adjacent, correctly-paired fragment, forming a native phosphodiester
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bond.[9]

Primer Extension: Under optimized conditions, this ligation can proceed rapidly, with an 8-

mer L-aTNA primer being extended to a 29-mer in 60% yield within 2 hours at 4°C.[5]

In Vitro Selection of Acyclic XNA Aptamers (XNA-SELEX)
Aptamers are structured oligonucleotides that bind to specific targets.[2] Due to their high

stability, acyclic XNAs are excellent candidates for aptamer development. They are selected

from vast combinatorial libraries using an in vitro evolution process called SELEX (Systematic

Evolution of Ligands by Exponential Enrichment).
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Fig 4. Workflow for in vitro selection of acyclic XNA aptamers (XNA-SELEX).
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Protocol Outline: XNA-SELEX

Library Generation: A DNA library containing a large random region is transcribed into an

XNA library using an engineered polymerase. To avoid issues with DNA contamination, a

fully non-native library can be generated using an XNA primer.[2]

Selection: The XNA library is incubated with the target molecule (e.g., a protein or small

molecule), which is often immobilized on a solid support.[20]

Partitioning: Non-binding sequences are washed away.[8]

Elution: The bound XNA sequences are eluted from the target.

Reverse Transcription & Amplification: The selected XNA molecules are reverse-transcribed

back into cDNA using an engineered polymerase and then amplified by PCR.[20]

Iteration: The amplified DNA is used as the template for the next round of selection. After

several rounds of enrichment, the final pool is sequenced to identify high-affinity aptamer

candidates.[2]

Applications in Research and Drug Development
The superior stability and versatile hybridization of acyclic XNAs make them highly suitable for

a range of applications.

Therapeutic Applications
Antisense & RNAi: Acyclic XNAs are being explored as antisense oligonucleotides and for

constructing siRNAs. Their nuclease resistance prolongs their activity, and modifications can

be used to fine-tune properties.[6] GNA-modified siRNAs, for instance, have demonstrated

an improved safety profile in humans by reducing off-target effects.[11]

Aptamers: Acyclic XNA aptamers offer a stable alternative to antibodies for targeted therapy

and diagnostics.[2] TNA aptamers have been evolved to bind small-molecule targets with

high affinity and have shown the ability to function in human serum where equivalent DNA

aptamers are rapidly degraded.[2]
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Orthogonality and Bionanotechnology
The chirality of acyclic XNAs can be exploited to create orthogonal systems that do not interact

with natural nucleic acids. For example, circuits built from left-handed D-aTNA can operate

independently of the right-handed DNA and RNA in a biological sample.[7] Achiral SNA can act

as a bridge between these different chiral systems.[13] This orthogonality is highly valuable for

designing specific diagnostic probes and complex molecular machinery.[7]

DNA / RNA
(Right-Handed)

L-aTNA
(Right-Handed)

Hybridizes

D-aTNA
(Left-Handed)

Orthogonal
(No Hybridization)

SNA
(Achiral)

Hybridizes

Hybridizes

Click to download full resolution via product page

Fig 5. Orthogonal hybridization properties of chiral XNAs.

Challenges and Future Outlook
While acyclic XNAs hold immense promise, challenges remain. The primary hurdle for many

XNAs is the lack of efficient, general-purpose polymerases for their replication and

transcription, which complicates processes like SELEX and PCR. The development of non-

enzymatic ligation strategies is a major step forward but requires further optimization.[6][9]
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The future of acyclic XNAs is bright. Continued research into novel acyclic backbones will

expand the chemical diversity available for drug design. Improvements in polymerase

engineering and chemical synthesis methods will make these powerful molecules more

accessible. As our understanding of their in vivo behavior, including pharmacokinetics and

immunogenicity, grows, acyclic XNAs are poised to become a cornerstone of next-generation

nucleic acid-based therapeutics and advanced diagnostics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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